molecular formula C20H22N2O4 B2876449 N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide CAS No. 852132-13-9

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2876449
CAS No.: 852132-13-9
M. Wt: 354.406
InChI Key: LXCYXIDKKVBYMP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide typically involves multiple steps:

  • Formation of the Pyrrolidinone Intermediate: : The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the reaction of succinic anhydride with ammonia or an amine under controlled conditions to form the pyrrolidinone ring.

  • Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 2-methoxyphenyl group. This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is attached to the nitrogen atom of the pyrrolidinone intermediate.

  • Formation of the Phenoxyacetamide Moiety: : The final step involves the formation of the phenoxyacetamide group. This can be achieved by reacting the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or methoxy groups, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide has several applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

  • Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

  • Industry: : Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor activity, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-phenoxyacetamide: Lacks the pyrrolidinone moiety, which may result in different biological activity.

    N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide: Lacks the methoxyphenyl group, potentially altering its chemical reactivity and biological effects.

Uniqueness

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide is unique due to the presence of both the methoxyphenyl and pyrrolidinone groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that similar compounds may not achieve.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-11-6-5-10-17(18)22(15-21-13-7-12-19(21)23)20(24)14-26-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYXIDKKVBYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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